

# Biodistribution and dosimetry of Gallium-68 labeled PSMA-617

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Psma617-tcmc tfa*

Cat. No.: *B1193556*

[Get Quote](#)

An In-depth Technical Guide on the Biodistribution and Dosimetry of Gallium-68 Labeled PSMA-617

## Introduction

Gallium-68 (<sup>68</sup>Ga) labeled PSMA-617 is a radiopharmaceutical agent that has become a cornerstone in the diagnosis and staging of prostate cancer through Positron Emission Tomography (PET) imaging.<sup>[1][2]</sup> It is a radioconjugate composed of the radioisotope <sup>68</sup>Ga and PSMA-617, a ligand that targets the Prostate-Specific Membrane Antigen (PSMA).<sup>[2]</sup> PSMA is a transmembrane protein significantly overexpressed on the surface of most prostate cancer cells, making it an ideal target for high-contrast imaging.<sup>[1][2]</sup>

A thorough understanding of the biodistribution (how it spreads through the body) and dosimetry (the absorbed radiation dose by different organs) of <sup>68</sup>Ga-PSMA-617 is critical for its safe and effective clinical use. This guide provides a detailed overview of these aspects, summarizing key quantitative data, experimental protocols, and the underlying biological interactions for researchers, scientists, and drug development professionals.

## Biodistribution

The biodistribution of <sup>68</sup>Ga-PSMA-617 determines both the clarity of tumor imaging and the radiation exposure to healthy tissues. Following intravenous injection, the tracer is distributed throughout the body, with notable accumulation in specific organs and pathological tissues.

## Physiological Organ Uptake

Intense physiological uptake of  $^{68}\text{Ga}$ -PSMA-617 is consistently observed in organs with high PSMA expression or those involved in the tracer's excretion pathway. The kidneys and salivary glands demonstrate the highest concentration of the radiotracer.[3][4][5] Moderate uptake is typically seen in the lacrimal glands, liver, spleen, and intestines.[3][6] This distribution pattern is crucial for image interpretation, as physiological uptake must be differentiated from pathological, cancer-related signals.

Table 1: Physiological Biodistribution of  $^{68}\text{Ga}$ -PSMA-617 in Normal Organs

| Organ           | Mean Standardized Uptake Value (SUVmean)                                                                                        | Maximum Standardized Uptake Value (SUVmax)            | Notes                                                                              |
|-----------------|---------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|------------------------------------------------------------------------------------|
| Kidneys         | <b>High and relatively invariant, ranging from 11% to 14% of the injected dose between 15 and 90 minutes post-injection.[7]</b> | -                                                     | <b>Considered a critical organ for dosimetry.[7]</b>                               |
| Salivary Glands | 10.8 ± 3.2 (Parotid)<br>11.3 ± 2.8 (Submandibular)[8]                                                                           | 16.8 ± 5.4 (Parotid)<br>18.1 ± 4.7 (Submandibular)[8] | High physiological uptake is characteristic.                                       |
| Liver           | 4.9 ± 1.4[8]                                                                                                                    | 7.7 ± 2.0[8]                                          | Used as a reference organ for qualifying tumor uptake in therapeutic contexts. [9] |
| Spleen          | Moderate Uptake[6]                                                                                                              | Moderate Uptake[6]                                    | Part of the normal biodistribution pattern.                                        |
| Lacrimal Glands | Moderate Uptake[3][6]                                                                                                           | Moderate Uptake[3][6]                                 | Physiologic accumulation is expected.[3]                                           |

| Small Intestine | Moderate Uptake[3][6] | Moderate Uptake[3][6] | Part of the normal biodistribution pattern. |

Note: SUV values can vary between studies due to differences in patient populations, imaging protocols, and analysis methods.

## Tumor Uptake

$^{68}\text{Ga}$ -PSMA-617 exhibits high and specific uptake in PSMA-positive prostate cancer lesions, enabling excellent tumor visualization with high contrast against background tissues.[3][4] The uptake in tumors tends to increase over time in the initial hours post-injection, leading to improved tumor-to-background ratios in delayed imaging.[1][3][4]

In one study, the mean tumor-to-background ratio for SUVmax was 20.4 at 1 hour post-injection, increasing to 38.2 at 3 hours post-injection.[4] Another analysis found median tumor-to-background ratios of 18.8 in early images (1 hour) and 28.3 in late images (3 hours).[5]

Table 2: Tumor Uptake and Contrast of  $^{68}\text{Ga}$ -PSMA-617

| Time Point  | Mean Tumor-to-Background Ratio (SUVmax) | Range         |
|-------------|-----------------------------------------|---------------|
| 1 Hour p.i. | 20.4 ± 17.3[4]                          | 2.3 - 84.0[4] |

| 3 Hours p.i. | 38.2 ± 38.6[4] | 3.6 - 154.3[4] |

p.i. = post-injection

## Dosimetry

Radiation dosimetry involves calculating the absorbed dose of ionizing radiation in tissues. For diagnostic radiopharmaceuticals like  $^{68}\text{Ga}$ -PSMA-617, these values are typically low but essential to quantify for patient safety and regulatory approval. The primary excretion route for the tracer is via the urinary tract.[3]

The highest absorbed doses are delivered to the urinary bladder wall and the kidneys.[3] The average effective dose, which represents the whole-body radiation risk, is relatively low.

Table 3: Radiation Dosimetry of  $^{68}\text{Ga}$ -PSMA-617

| Organ                | Mean Absorbed Dose (mGy/MBq) |
|----------------------|------------------------------|
| Kidneys              | High (Critical Organ)[3][7]  |
| Urinary Bladder Wall | High (Excretion Pathway)[3]  |
| Salivary Glands      | High[3]                      |
| Small Intestine      | High[3]                      |
| Liver                | Moderate[3]                  |
| Spleen               | Moderate[3]                  |

| Effective Dose (Whole Body) | ~0.021 mSv/MBq[3][4] |

For a typical administered activity of 203 MBq, the effective dose from the PET scan is approximately 4.3 mSv.[3]

## Experimental Protocols

The data presented in this guide are derived from clinical studies with specific methodologies. Understanding these protocols is key to interpreting and comparing results across different research efforts.

## Patient Population

Studies typically enroll patients with biopsy-proven prostate cancer, often those with suspected recurrence based on rising prostate-specific antigen (PSA) levels or for initial staging of high-risk disease.[4][10]

## Radiopharmaceutical Preparation and Administration

- Synthesis:  $^{68}\text{Ga}$ -PSMA-617 is synthesized using an automated or manual module.[1][6]  $^{68}\text{Ga}$ -chloride is eluted from a  $^{68}\text{Ge}/^{68}\text{Ga}$  generator and reacted with the PSMA-617 precursor ligand (e.g., 20-25  $\mu\text{g}$ ) in a buffer at elevated temperature (e.g., 90-105°C).[1][6]
- Quality Control: Radiochemical purity is assessed using methods like radio-high performance liquid chromatography (HPLC) and is typically required to be over 95%. [6]

- Administration: The final product is administered intravenously. The injected activity varies, with studies reporting average doses of  $141 \pm 25.5$  MBq, 2 MBq/kg, or around 231 MBq.[4] [6][10]

## PET/CT Imaging Protocol

- Patient Preparation: Patients are often encouraged to drink water after injection and to void their bladder immediately before the scan to reduce radiation dose to the bladder wall and improve image quality.[1]
- Uptake Time: Imaging is performed after a specific uptake period. Quantitative assessments are often conducted at multiple time points, such as 1 hour and 3 hours post-injection, to evaluate the tracer kinetics.[4][5] Some studies have used more extensive imaging schedules (e.g., 5 min, 1h, 2h, 3h, 4h, and 5h) for detailed dosimetric calculations.[4]
- Scanning: Whole-body PET/CT scans are typically acquired from the skull to the mid-thigh. [11]

## Data Analysis

- Image Reconstruction: PET images are reconstructed using standard algorithms.
- Quantitative Analysis: Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around tumors and normal organs on the PET images. The tracer concentration within these regions is used to calculate Standardized Uptake Values (SUV), often reported as SUVmean and SUVmax.[5]
- Dosimetry Calculation: For dosimetry, time-activity curves are generated from the quantitative data at multiple time points. These curves are used to calculate the number of disintegrations in each source organ. Dosimetry software, such as OLINDA/EXM, is then used to calculate the mean organ-absorbed doses and the effective dose based on the MIRD (Medical Internal Radiation Dose) schema.[11]

## Visualizations

### Mechanism of Action

The fundamental principle of  $^{68}\text{Ga}$ -PSMA-617 imaging relies on its specific binding to the PSMA protein on prostate cancer cells, followed by internalization.



[Click to download full resolution via product page](#)

Caption: Mechanism of  $^{68}\text{Ga}$ -PSMA-617 binding and internalization.

## Experimental Workflow

The process of conducting a biodistribution and dosimetry study follows a structured workflow from patient selection to final data analysis.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Optimized Application of 68Ga-Prostate-Specific Membrane Antigen-617 Whole-Body PET/CT and Pelvic PET/MR in Prostate Cancer Initial Diagnosis and Staging [frontiersin.org]
- 2. Facebook [cancer.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological biodistribution on Ga68-PSMA PET/CT and the factors effecting biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Impact of [177Lu]Lu-PSMA-617 Radioligand Therapy on Reference Organ Uptake Assessed by [68Ga]Ga-PSMA-11-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospective comparison of 68Ga-RM2 PET/CT and 68Ga-PSMA-617 PET/CT for initial staging of prostate cancer. - ASCO [asco.org]
- 11. Biodistribution and radiation dosimetry of (68)Ga-PSMA HBED CC-a PSMA specific probe for PET imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biodistribution and dosimetry of Gallium-68 labeled PSMA-617]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1193556#biodistribution-and-dosimetry-of-gallium-68-labeled-psma-617>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)